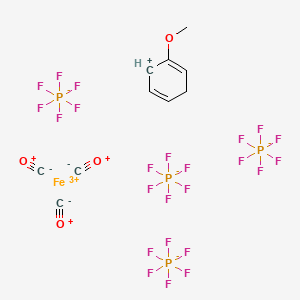
Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate is a coordination compound with the empirical formula C10H9FeO4 · PF6. It is known for its unique structure, where an iron atom is coordinated to a 2-methoxycyclohexadienylium ligand and three carbonyl groups. This compound is often used in various chemical reactions and research applications due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate typically involves the reaction of iron pentacarbonyl with 2-methoxycyclohexadienylium hexafluorophosphate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves careful handling of reagents and strict adherence to safety protocols due to the reactivity of the intermediates involved .
Chemical Reactions Analysis
Types of Reactions: Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl ligands can be substituted with other ligands under specific conditions.
Oxidation and Reduction Reactions: The iron center can undergo oxidation or reduction, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines, amines, and other nucleophiles. These reactions are typically carried out in an inert atmosphere at low temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphine or amine complexes, while oxidation reactions may produce iron(III) complexes .
Scientific Research Applications
Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including carbonylation and hydrogenation reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and as a precursor for other coordination compounds.
Mechanism of Action
The mechanism of action of Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate involves the coordination of the iron center to various ligands, which can alter the electronic and steric properties of the compound. This coordination can facilitate various chemical reactions, including catalysis and ligand exchange. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the iron center .
Comparison with Similar Compounds
- Tricarbonyl(cyclohexadienylium)iron hexafluorophosphate
- Tricarbonyl(2-methylcyclohexadienylium)iron hexafluorophosphate
- Tricarbonyl(2-ethoxycyclohexadienylium)iron hexafluorophosphate
Comparison: Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate is unique due to the presence of the methoxy group, which can influence the compound’s reactivity and stability. Compared to its analogs, the methoxy group can provide different electronic effects, making it more suitable for specific applications in catalysis and organic synthesis .
Properties
Molecular Formula |
C10H9F24FeO4P4 |
|---|---|
Molecular Weight |
828.88 g/mol |
IUPAC Name |
carbon monoxide;iron(3+);1-methoxycyclohexa-1,4-diene;tetrahexafluorophosphate |
InChI |
InChI=1S/C7H9O.3CO.4F6P.Fe/c1-8-7-5-3-2-4-6-7;3*1-2;4*1-7(2,3,4,5)6;/h2-3,5-6H,4H2,1H3;;;;;;;;/q+1;;;;4*-1;+3 |
InChI Key |
VQHVJKNUYMNMDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CCC=C[CH+]1.[C-]#[O+].[C-]#[O+].[C-]#[O+].F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



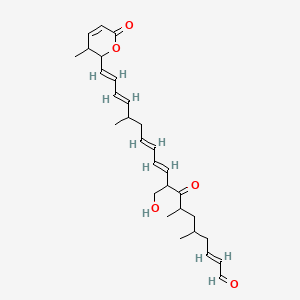

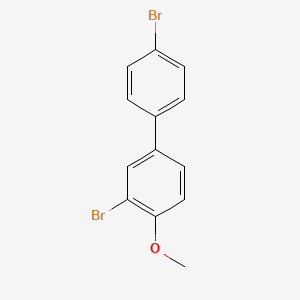
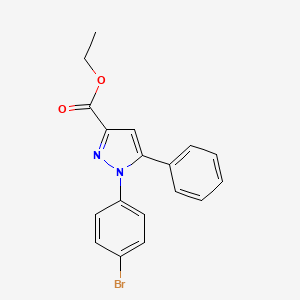

![2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole](/img/structure/B12339386.png)
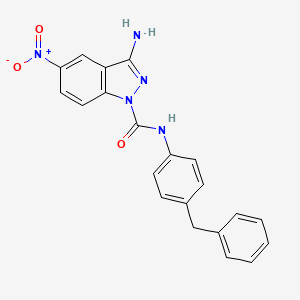


![tert-Butyl 3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12339426.png)
![(5E,8E,11E)-13-[(2S,3R)-3-[(E)-pent-2-enyl]oxiran-2-yl]trideca-5,8,11-trienoic acid](/img/structure/B12339427.png)
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12339428.png)

